N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide
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Overview
Description
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The compound’s structure includes a naphthalene sulfonamide moiety linked to a tetrahydroisoquinoline unit, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide typically involves multiple steps. One common method is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline core by condensing an arylamine with an aldehyde or ketone in the presence of an acid catalyst . The naphthalene sulfonamide moiety can be introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide can be compared with other isoquinoline derivatives, such as:
1-naphthylethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory activity.
(S)-1-(a-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Demonstrates anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H22N2O2S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,21-10-9-17-5-1-3-7-19(17)15-21)22-12-14-23-13-11-18-6-2-4-8-20(18)16-23/h1-10,15,22H,11-14,16H2 |
InChI Key |
JJATYNYRWCJMRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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